Pivaloyl cyanide is an organic compound with the molecular formula C₆H₉N. It is characterized by a pivaloyl group (derived from pivalic acid) attached to a cyanide functional group. This compound is typically used as a reagent in organic synthesis due to its unique chemical properties. Pivaloyl cyanide appears as a colorless liquid with a distinct odor and is soluble in organic solvents.
Pivaloyl cyanide (also known as tert-butylcyanide) is a relatively simple organic compound with the formula (CH₃)₃CC(O)CN. It finds use in scientific research primarily as a building block for the synthesis of more complex molecules. Its key functional groups, the cyano (CN) and the pivaloyl (C(CH₃)₃C(O)) groups, can participate in various chemical reactions, allowing researchers to introduce these moieties into their target molecules.
Several methods exist for the synthesis of pivaloyl cyanide, with one common approach involving the reaction of pivaloyl chloride and lithium cyanide in an aprotic solvent, such as tetrahydrofuran (THF) [].
Due to its reactivity, pivaloyl cyanide serves as a valuable precursor for various organic compounds. Here are some specific examples:
Pivaloyl cyanide can be synthesized through several methods:
Pivaloyl cyanide finds applications primarily in organic synthesis, including:
Interaction studies involving pivaloyl cyanide primarily focus on its reactivity with other chemical species. Research has shown that it can interact with various nucleophiles and electrophiles, leading to significant transformations that are useful in synthetic pathways. Additionally, studies have explored its behavior in different solvent systems and under varying temperature conditions to optimize reaction yields.
Pivaloyl cyanide shares structural similarities with several other compounds, particularly those containing carboxylic acid derivatives or cyanides. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pivalic Acid | Carboxylic Acid | Stable esters; used as a protective group for alcohols |
| Acetic Anhydride | Anhydride | Commonly used in acetylation reactions |
| Benzoyl Cyanide | Aromatic Cyanide | More reactive due to the aromatic ring |
| Propionyl Cyanide | Aliphatic Cyanide | Similar reactivity but shorter carbon chain |
Pivaloyl cyanide is unique due to its combination of both pivalic acid characteristics and the reactive nature of the cyanide group, making it particularly versatile in synthetic applications.
Pivaloyl cyanide is systematically named 2,2-dimethylpropanoyl cyanide under IUPAC nomenclature. Alternative designations include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 42867-40-3 |
| PubChem CID | 94527 |
| EC Number | 255-978-3 |
| DSSTox Substance ID | DTXSID2073516 |
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
German and European patents describe both autoclave and continuous modes. In the patent US 4 432 910, a 1 ∶ 10 molar ratio of pivalic acid anhydride to hydrocyanic acid, heated 3 h at 250 °C in an autoclave, afforded 88% isolated yield [1]. Continuous operation (EP 0 053 326 B1) lowered the temperature to 195–225 °C under atmospheric pressure by suspending an alkali-metal/copper cyanide complex (see 3.2.4) in diphenyl ether; pivaloyl cyanide distilled continuously from the reactor in 95% yield at space–time yields >140 g L⁻¹ h⁻¹ [2].
| Entry | Mode | Catalyst | T (°C) | Residence / batch time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Batch autoclave | none | 250 | 3 h | 88 [1] |
| 2 | Continuous stirred flow | Na₃Cu(CN)₄ in diphenyl ether | 195–225 | 6–8 min | 95 [2] |
Salt-metathesis of an acyl chloride with an alkali cyanide is the oldest acyl-cyanide synthesis [3]. With copper(I) catalysts the reaction proceeds smoothly: cuprous oxide (5 mol %) in acetonitrile at 90–100 °C converts pivaloyl chloride and sodium cyanide to the nitrile in 86–90% yield in <4 h, the solvent suppressing undesired dimerisation [4]. At 150–165 °C, copper(I) cyanide alone mediates complete conversion of acyl chlorides within 2–3 h (EP 0 005 484) [5].
Trimethylsilyl cyanide (TMSCN) is a low-volatility surrogate for hydrogen cyanide. Example 5 in US 4 455 264 describes adding equimolar TMSCN dropwise to pivalic acid anhydride containing catalytic sodium cyanide at 90–100 °C; 98.9% of pivaloyl cyanide distilled at 121–125 °C [6]. TMSCN also serves in decarbonylative cyanation of acyl chlorides under nickel catalysis at ≤120 °C, providing a general route to nitriles, including sterically hindered ones [7].
| Reagent pair | Catalyst | T (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pivalic anhydride + TMSCN | NaCN (1 wt %) | 95–105 | 98.9 | 1 |
| Pivaloyl chloride + TMSCN | NiCl₂(dppe) / Zn | 110 | 89 (representative acyl chloride) | 38 |
Traces of sodium cyanide catalyse silyl-cyanide transfer by generating minute amounts of cyanide ion that activate the carbonyl of pivalic anhydride, explaining the high yield in Section 3.1.3 [6].
Both elemental copper and cuprous oxide replace expensive cuprous cyanide. Cu₂O (5 mol %) increases the initial rate four-fold in the pivaloyl chloride / NaCN system at 90 °C, enabling >85% isolated yield without excess cyanide [4].
Boron tris(pentafluorophenyl)-mediated acylations with TMSCN generate O-acyl cyanohydrins at ambient temperature [8]. Although the method has not yet been published for pivaloyl cyanide itself, the chemistry illustrates that strong Lewis acids accelerate cyanide transfer while avoiding free cyanide salts.
Continuous hydrocyanation (3.1.1) relies on complexes such as sodium tricuprous tetracyanide. These robust solids withstand long on-stream times; no activity loss was detected after 60 h [9].
| Catalyst | Application | TOF (h⁻¹) | Stability | Reference |
|---|---|---|---|---|
| Na₃Cu(CN)₄ suspension | Continuous hydrocyanation | 400 | >60 h | 13 |
Figure 1 (patent data) shows a steep rise in selectivity above 190 °C for the anhydride/HCN process, attributed to decreased viscosity and better phase mixing [2]. Conversely, pivaloyl chloride cyanation reaches optimum selectivity at 90–110 °C; higher temperatures favour dimerisation [4].
Operating the hydrocyanation at ambient pressure eliminates heavy autoclave walls and eases distillative withdrawal of product vapours [2]. For chloride routes, modest nitrogen back-pressure (0.3 MPa) prevents cyanide loss and solvent boiling without affecting kinetics [4].
High-boiling, inert solvents (diphenyl ether, o-dichlorobenzene) are required for >200 °C operation [2]. Aprotic dipolar solvents (acetonitrile, N-methyl-2-pyrrolidone) stabilise cuprous species and dissolve both chloride and cyanide, giving the best space–time yields in the salt-metathesis process [4] [10].
Continuous flow shortens contact times from hours to minutes. With a 100 mL reactor charged with Na₃Cu(CN)₄, complete conversion was achieved at 205 °C with a residence of 6 min, compared with 3 h in the historical autoclave [2] [1].
Modern implementations use jacketed tubular reactors with integrated distillation heads [9]. Hydrocyanic acid enters as a vapor, ensuring plug-flow hydrodynamics and preventing polymerisation. Production rates exceeding 20 kg day⁻¹ have been reported on pilot scale (Table 2).
| Parameter | Bench | Pilot | Scale-up factor |
|---|---|---|---|
| Throughput (mol h⁻¹) | 0.3 | 6.1 | ×20 [2] |
| Yield (%) | 95 | 94 | –1 |
| Energy demand (kWh kg⁻¹ product) | 2.8 | 2.5 | –11% |